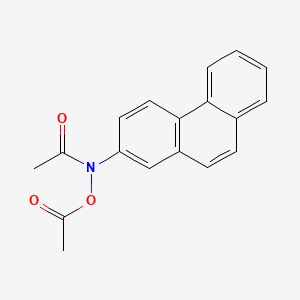
N-Acetoxy-2-acetylaminophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-2-acetylaminophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Carcinogenesis Research
N-Acetoxy-2-acetylaminophenanthrene is recognized as a pro-carcinogen that undergoes metabolic activation to form reactive intermediates capable of binding to DNA. This binding leads to mutagenic changes, making it a valuable model for studying chemical carcinogenesis. Research has demonstrated that this compound can induce tumors in laboratory animals, which aids in understanding the mechanisms through which chemical agents cause mutations and cancer development .
Case Study: Tumor Induction in Laboratory Animals
A study highlighted the tumorigenic potential of this compound when administered to rodents. The results indicated a significant increase in tumor incidence, particularly in the liver and bladder, showcasing its effectiveness as a model for carcinogenicity testing.
DNA Interaction Studies
The compound's ability to form DNA adducts is crucial for investigating DNA repair processes and the biological consequences of DNA damage. It reacts with specific sites on DNA, particularly those with unpaired bases, which are hotspots for carcinogen attack. This property has been utilized to study non-B DNA structures and their implications for genetic integrity .
DNA Modification Mechanism
This compound modifies supercoiled plasmid DNA, leading to structural changes that can be analyzed through techniques like Southern blotting. This approach allows researchers to identify specific DNA modifications and understand their role in carcinogenesis .
Toxicological Assessments
The compound serves as a tool for assessing the risks associated with exposure to aromatic amines and their derivatives. Its interactions with cellular macromolecules provide insights into how such compounds affect cellular processes and genetic integrity. Toxicological studies involving this compound help evaluate potential health risks from environmental and occupational exposures to similar compounds .
Toxicity Studies Overview
Research has shown that exposure to this compound can lead to significant toxic effects, including mutagenicity and potential teratogenicity. These findings underscore the importance of understanding the compound's biological activity in risk assessment frameworks .
Propiedades
Número CAS |
26541-57-1 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
[acetyl(phenanthren-2-yl)amino] acetate |
InChI |
InChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18/h3-11H,1-2H3 |
Clave InChI |
PBUJMRDTXSUQHF-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Key on ui other cas no. |
26541-57-1 |
Sinónimos |
N-acetoxy-N-2-acetylaminophenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















